7-Methoxybicyclo[3.2.0]heptan-6-one
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Overview
Description
7-Methoxybicyclo[320]heptan-6-one is a bicyclic organic compound with a unique structure that makes it a subject of interest in various fields of scientific research This compound is characterized by a bicyclo[320]heptane skeleton with a methoxy group at the 7th position and a ketone group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure. This reaction typically requires elevated temperatures and can be catalyzed by Lewis acids to improve yield and selectivity .
Another approach involves the photolysis of epoxides in the presence of methanol, which leads to the formation of oxo-esters and lactones . This method provides a versatile route to synthesize various derivatives of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 7-methoxybicyclo[3.2.0]heptan-6-ol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methoxybicyclo[32
Scientific Research Applications
7-Methoxybicyclo[3.2.0]heptan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-one and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxybicyclo[3.2.0]heptan-6-amine:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic ring, providing different chemical properties and uses.
Uniqueness
7-Methoxybicyclo[3.2.0]heptan-6-one is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
7-methoxybicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRHJLPKVUBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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